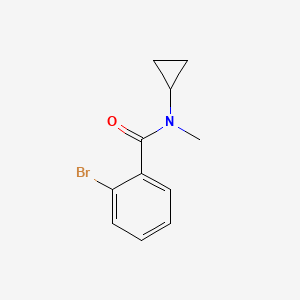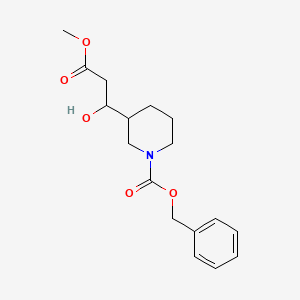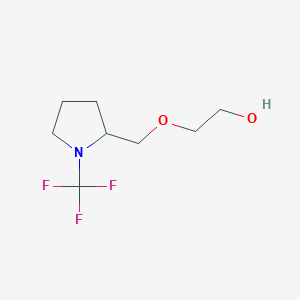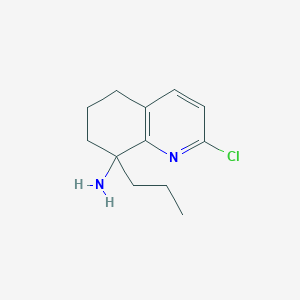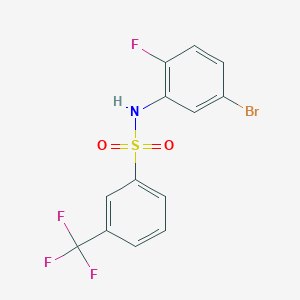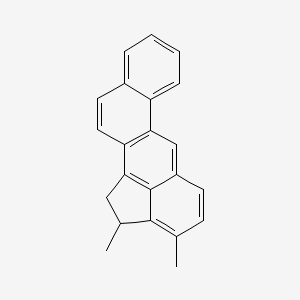
2,3-Dimethylcholanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylcholanthrene is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. It is a derivative of cholanthrene, with two methyl groups attached at the 2 and 3 positions of the molecule. This compound is primarily used in scientific research to study the mechanisms of carcinogenesis and the effects of PAHs on biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcholanthrene typically involves the alkylation of cholanthrene. One common method is the Friedel-Crafts alkylation, where cholanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and carcinogenic nature. when required, it is synthesized in specialized laboratories following strict safety protocols to minimize exposure and environmental contamination.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylcholanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like alkyl halides and acyl chlorides in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated and acylated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethylcholanthrene is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and properties of PAHs.
Biology: Investigating the biological effects of PAHs on living organisms.
Medicine: Understanding the mechanisms of carcinogenesis and developing cancer therapies.
Industry: Limited use in the development of materials and chemicals that require PAH derivatives.
Mecanismo De Acción
2,3-Dimethylcholanthrene exerts its effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the formation of reactive oxygen species (ROS) and DNA adducts, which contribute to its carcinogenic properties.
Comparación Con Compuestos Similares
2,3-Dimethylcholanthrene is similar to other PAHs such as:
- 3-Methylcholanthrene
- Benzo[a]pyrene
- Dibenz[a,h]anthracene
Uniqueness
What sets this compound apart is its specific methylation pattern, which influences its reactivity and biological effects. The presence of methyl groups at the 2 and 3 positions can affect its binding affinity to AhR and its subsequent metabolic activation.
List of Similar Compounds
- 3-Methylcholanthrene
- Benzo[a]pyrene
- Dibenz[a,h]anthracene
- 7,12-Dimethylbenz[a]anthracene
Propiedades
Número CAS |
63041-62-3 |
|---|---|
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2,3-dimethyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C22H18/c1-13-7-8-16-12-19-17-6-4-3-5-15(17)9-10-18(19)20-11-14(2)21(13)22(16)20/h3-10,12,14H,11H2,1-2H3 |
Clave InChI |
UPRQKLZBOHCFKB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C3C1=C(C=CC3=CC4=C2C=CC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-](/img/structure/B13967741.png)
![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)
![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)
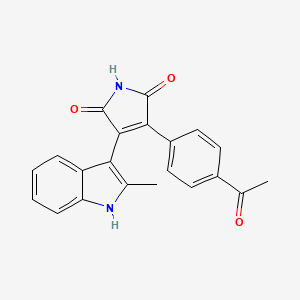


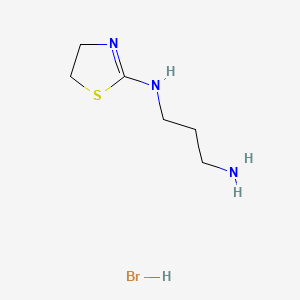
![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)
